4-Benzyl-4-hydroxypiperidine

描述

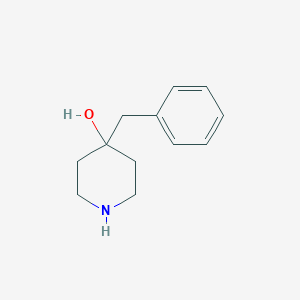

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZBZOFESQSBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199164 | |

| Record name | 4-Piperidinol, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51135-96-7 | |

| Record name | 4-(Phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51135-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51135-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR6D2NEF7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyl-4-hydroxypiperidine

This guide provides a comprehensive overview of the chemical synthesis of 4-benzyl-4-hydroxypiperidine, a valuable intermediate in the development of pharmaceuticals, particularly analgesics and neurologically active compounds.[1][2] The core of this synthesis is the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This document details the primary synthetic pathway, experimental protocols, and relevant data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: The Grignard Reaction

The most prevalent and effective method for synthesizing this compound is through the nucleophilic addition of a benzyl Grignard reagent to a protected 4-piperidone derivative.[3][4] This organometallic reaction is favored for its efficiency in creating the desired tertiary alcohol. The general scheme involves two key steps: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by deprotection of the piperidine nitrogen if necessary.

A common starting material is N-benzyl-4-piperidone, which provides the piperidine core and a protecting group that can be removed in a later step.[4] Alternatively, an N-Boc-4-piperidone can be used, offering a different deprotection strategy.[3] The benzyl Grignard reagent is typically prepared from benzyl chloride or benzyl bromide and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[4]

To minimize side reactions, such as enolization of the 4-piperidone or reduction of the carbonyl group, the Grignard reaction is typically conducted at low temperatures, for instance, from -78 °C to 0 °C.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments in the synthesis of this compound, based on established procedures.

Protocol 1: Synthesis of 1,4-Dibenzyl-4-hydroxypiperidine via Grignard Reaction

This protocol describes the reaction of benzylmagnesium chloride with N-benzyl-4-piperidone.[4]

Materials:

-

Benzyl chloride

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-benzyl-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.[3] Add a solution of benzyl chloride in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the benzyl chloride solution. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath. Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.[4] After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3] Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. The crude 1,4-dibenzyl-4-hydroxypiperidine can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of 1,4-Dibenzyl-4-hydroxypiperidine

This protocol outlines the removal of the N-benzyl group to yield this compound.

Materials:

-

1,4-Dibenzyl-4-hydroxypiperidine

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Hydrogenolysis: Dissolve 1,4-dibenzyl-4-hydroxypiperidine in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes quantitative data for the synthesis of 4-aryl-4-hydroxypiperidines, providing a reference for expected yields under various conditions.

| Starting Ketone | Organometallic Reagent | Addition Product Yield (%) | Reference |

| 1-Benzoyl-4-piperidone | Phenylmagnesium bromide | 25 | [5] |

| 1-Benzoyl-4-piperidone | Phenyllithium | 9 | [5] |

| 1-Acetyl-4-piperidone | Phenylmagnesium bromide | 27 | [5] |

| 1-Acetyl-4-piperidone | Phenyllithium | 10 | [5] |

Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification.

References

An In-depth Technical Guide to 4-benzyl-4-hydroxypiperidine

For researchers, scientists, and professionals in drug development, 4-benzyl-4-hydroxypiperidine is a crucial building block in the synthesis of various therapeutic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside insights into its applications and synthesis.

Core Chemical and Physical Properties

This compound, a crystalline powder ranging in color from white to cream or yellow to brownish, is recognized for its role as a versatile intermediate in organic synthesis.[1][2] Its hygroscopic nature necessitates storage in a cool, dry, and well-ventilated environment with the container tightly sealed.[3] While slightly soluble in water, it shows slight solubility in chloroform, DMSO, and methanol.[1][3]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 51135-96-7 | [1][3][4] |

| Molecular Formula | C12H17NO | [1][3][4] |

| Molecular Weight | 191.27 g/mol | [1][4] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | 327.03°C (rough estimate) | [1] |

| Density | 1.0096 (rough estimate) | [1] |

| pKa | 14.94 ± 0.20 (Predicted) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.344 (Crippen Method) | [4] |

| Water Solubility (log10ws) | -2.41 (Crippen Method) | [4] |

Synthesis and Applications

Its primary application lies in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents. It is a key building block for synthesizing compounds with potential therapeutic properties.[2][5] A notable application is in the synthesis of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs, which have been investigated as histamine H3 antagonists.[1][2][3]

Logical Relationship of Synthesis Application

The following diagram illustrates the logical flow from the starting material to its application in the development of histamine H3 antagonists.

Caption: Logical workflow from this compound to its therapeutic application.

Due to the proprietary nature of drug development and chemical manufacturing, detailed experimental protocols for the synthesis of this compound and its derivatives are often not publicly disclosed. Researchers would typically need to consult specialized chemical synthesis literature or patents for such information. Similarly, specific signaling pathways directly modulated by this compound itself are not a primary area of public research, as its main role is that of an intermediate in the synthesis of more complex, biologically active molecules. The biological activity and corresponding signaling pathway interactions are properties of the final compounds synthesized from this versatile building block.

References

- 1. This compound CAS#: 51135-96-7 [amp.chemicalbook.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. chemeo.com [chemeo.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Multifaceted Mechanism of Action of 4-Benzyl-4-hydroxypiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine scaffold is a versatile chemical structure that forms the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention in medicinal chemistry due to their interactions with various targets within the central nervous system (CNS), leading to potential therapeutic applications in pain management, neurodegenerative diseases, and substance abuse disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacological Targets and Mechanisms

The pharmacological activity of this compound derivatives is primarily attributed to their interaction with several key protein targets in the brain. The specific substitutions on the piperidine ring and the benzyl moiety dictate the affinity and selectivity of these compounds for their respective targets.

Opioid Receptor Modulation

A significant number of this compound derivatives exhibit affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

-

Mu-Opioid Receptor (MOR) Agonism and Antagonism: Certain derivatives act as agonists at the MOR, the primary target for opioid analgesics like morphine. Activation of MOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing analgesic effects. Conversely, other derivatives in this class have been identified as MOR antagonists, capable of blocking the effects of opioid agonists, which is a desirable property for the treatment of opioid overdose and addiction.[1][2]

-

Sigma-1 Receptor (σ1R) Ligands: The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, intracellular calcium signaling, and cellular stress responses. Several this compound derivatives have been identified as high-affinity σ1R ligands.[3] Dual-acting MOR agonists and σ1R antagonists are of particular interest as they may provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[3]

Dopamine Transporter (DAT) Inhibition

A distinct class of this compound derivatives functions as potent inhibitors of the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling. By blocking DAT, these compounds increase the extracellular concentration of dopamine, which can produce stimulant effects and has therapeutic potential in the treatment of conditions like ADHD and as a substitute therapy for cocaine dependence.[4]

Dopamine D4 Receptor Antagonism

Recent research has explored benzyloxy piperidine derivatives, structurally related to the this compound core, as selective antagonists for the dopamine D4 receptor (D4R).[5] The D4R is implicated in various neurological and psychiatric disorders, including schizophrenia and addiction. Antagonism of this receptor is a promising strategy for the development of novel antipsychotic and anti-addictive medications.[5]

Multi-Target Activity in Neurodegenerative Diseases

Emerging evidence suggests that derivatives of the N-benzylpiperidine scaffold can exhibit a multi-target mechanism of action relevant to the treatment of Alzheimer's disease (AD). These compounds have been shown to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE).[6]

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of AD.[6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have shown neuroprotective effects and are being investigated as a potential disease-modifying therapy for AD.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their binding affinities and functional potencies at various targets.

Table 1: Opioid and Sigma-1 Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Compound 52 | MOR | 56.4[3] |

| σ1R | 11.0[3] |

Table 2: Dopamine Transporter Binding and Inhibition

| Compound | Assay | IC50 (nM) |

| (+)-5 | [3H]WIN 35,428 Binding | 0.46[4] |

| Dopamine Uptake | 4.05[4] | |

| (-)-5 | [3H]WIN 35,428 Binding | 56.7[4] |

| Dopamine Uptake | 38.0[4] |

Table 3: In Vivo Analgesic Efficacy

| Compound | Pain Model | ED50 (mg/kg) |

| Compound 52 | Abdominal Contraction Test (mice) | 4.04[3] |

| Carrageenan-induced Inflammatory Pain (mice) | 6.88[3] | |

| Formalin Test (rats) | 13.98[3] | |

| CFA-induced Chronic Pain (mice) | 7.62[3] |

Table 4: Dopamine D4 Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 8a | D4R | 205.9[5] |

| 8b | D4R | 169[5] |

| 8c | D4R | 135[5] |

Table 5: HDAC and AChE Inhibition

| Compound | Target | IC50 (µM) |

| d5 | HDAC | 0.17[6] |

| AChE | 6.89[6] | |

| d10 | HDAC | 0.45[6] |

| AChE | 3.22[6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for MOR Agonism

Caption: Signaling cascade following the activation of the mu-opioid receptor by an agonist derivative.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay to determine binding affinity.

Detailed Experimental Protocols

Mu-Opioid Receptor (MOR) Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

-

Membrane Preparation: Cell membranes from cells stably expressing the human MOR (e.g., CHO or HEK293 cells) are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the this compound test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a cell-based assay to measure the functional inhibition of dopamine uptake.

-

Cell Culture: Human DAT-expressing cells (e.g., hDAT-CHO cells) are seeded in a 96-well plate and grown to confluence.

-

Assay Protocol:

-

The cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer.

-

The test compound at various concentrations is added to the wells and pre-incubated for a short period (e.g., 10-20 minutes) at 37°C. Control wells for 100% uptake (buffer only) and non-specific uptake (a known DAT inhibitor like nomifensine) are included.

-

The uptake is initiated by adding [³H]Dopamine to each well.

-

The plate is incubated at 37°C for a short duration (e.g., 5-10 minutes).

-

-

Termination of Uptake: The uptake is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the lysate is transferred to scintillation vials for radioactivity counting.

-

Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of specific uptake is plotted against the logarithm of the test compound concentration to determine the IC50 value.[5][7]

Carrageenan-Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and analgesic properties of the derivatives.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Induction of Inflammation: A solution of λ-carrageenan (e.g., 2% in saline) is injected into the plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by edema and hyperalgesia.[1][8]

-

Drug Administration: The test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses either before or after the carrageenan injection.

-

Assessment of Analgesia: Pain sensitivity is measured at different time points after drug administration. A common method is the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus. An increase in the paw withdrawal threshold indicates an analgesic effect.

-

Data Analysis: The ED50 value, the dose of the compound that produces 50% of the maximal analgesic effect, is calculated.

This guide provides a comprehensive overview of the mechanisms of action of this compound derivatives. The diverse pharmacology of this class of compounds underscores their potential as lead structures for the development of novel therapeutics for a range of CNS disorders. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

- 1. aragen.com [aragen.com]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]

- 4. 2.3. Carrageenan-Induced Inflammation and Treatment Administration [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 4-Benzyl-4-Hydroxypiperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of important central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the pharmacology of this compound analogs, with a focus on their structure-activity relationships (SAR) at key neurochemical targets, including monoamine transporters, histamine receptors, opioid receptors, and sigma receptors. This document is intended to be a resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics based on this scaffold.

Core Structure and Pharmacological Significance

The this compound core consists of a piperidine ring substituted at the 4-position with both a benzyl group and a hydroxyl group. This arrangement of functional groups provides a key pharmacophore that can be modified to achieve desired affinity and selectivity for various biological targets. The tertiary amine of the piperidine ring is a common feature in many CNS-active drugs, while the hydroxyl and benzyl groups offer opportunities for hydrogen bonding and hydrophobic interactions within receptor binding pockets. The versatility of this scaffold has led to the development of analogs with a wide range of pharmacological activities, making it a subject of significant interest in medicinal chemistry.[1]

Pharmacology at Key CNS Targets

Dopamine Transporter (DAT)

A series of this compound analogs have been investigated as potent ligands for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[2][3] These compounds are of interest for their potential as treatments for conditions such as cocaine addiction.[2][3] The introduction of a hydroxyl group into the piperidine ring of GBR 12935-related compounds has been shown to enhance binding affinity for DAT.[2]

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Hydroxypiperidine Analogs [2][3]

| Compound | Modification | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) |

| (+)-5 | trans-3-hydroxy enantiomer | 0.46 | 4.05 |

| (-)-5 | trans-3-hydroxy enantiomer | 56.7 | 38.0 |

| (±)-5 | racemic trans-3-hydroxy | 1.5 | Not Reported |

Data extracted from Ghorai et al. (2003).[2][3]

Histamine H3 Receptor

4-Hydroxypiperidine derivatives have been explored as antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters.[4][5] H3R antagonists are being investigated for their potential in treating a variety of neurological disorders. The structure-activity relationship studies have shown that modifications on the N-benzyl group and the linker between the piperidine and other moieties significantly impact the potency of these compounds as H3R antagonists.[4][6]

Table 2: Histamine H3 Receptor Antagonist Activity of Selected 4-Hydroxypiperidine Analogs [4][5][6]

| Compound | Moiety | pA2 (guinea pig jejunum) | pKi (human H3R) |

| 1a (ADS-003) | (benzofuran-2-yl)methyl | 8.47 | Not Reported |

| 1d | benzyl | 7.79 | Not Reported |

| 9b1 | 1-benzyl-4-(3-aminopropyloxy)piperidine derivative | Not Reported | 6.78 |

| 9b2 | 1-benzyl-4-(3-aminopropyloxy)piperidine derivative | Not Reported | 7.09 |

| 9b5 | 1-benzyl-4-(5-aminopentyloxy)piperidine derivative | Not Reported | 6.99 |

| 9b6 | 1-benzyl-4-(5-aminopentyloxy)piperidine derivative | Not Reported | 6.97 |

| Thioperamide | Reference Antagonist | 8.67 | Not Reported |

pA2 values from Malinowska et al. (2018).[4][5] pKi values from Maslowska-Lipowicz et al. (2008).[6]

Opioid Receptors

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Modifications at the piperidine nitrogen and the 4-aryl group can significantly influence affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Recently, benzylpiperidine derivatives have been designed as dual-acting µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, aiming for potent analgesia with reduced side effects.[7]

Table 3: Opioid and Sigma Receptor Binding Affinities of a Benzylpiperidine Derivative [7]

| Compound | MOR Ki (nM) | σ1R Ki (nM) |

| 52 | 56.4 | 11.0 |

Data extracted from a study on dual MOR/σ1R ligands.[7]

Sigma Receptors

4-Benzylpiperidine derivatives have been synthesized and evaluated as potent ligands for sigma receptors, which are implicated in a variety of CNS functions and disorders. The affinity of these compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors can be modulated by substitutions on the aralkyl moiety.[8]

Table 4: Sigma Receptor Binding Affinities of Selected 4-Benzylpiperidine Derivatives [8]

| Compound | N-substituent | σ2R Ki (nM) |

| 52 | Phenylpentyl | 2.8 |

| 63 | Phenylbutyl | 3.1 |

| 64 | Phenylpropyl | 3.3 |

| 65 | Benzoyl | 11 |

Data extracted from a study on sigma-2 receptor ligands.[8]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of test compounds to a specific receptor using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the target receptor.

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-(+)-pentazocine for sigma-1 receptors).[9]

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Test Compounds: Serial dilutions of the this compound analogs.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate the receptors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For non-specific binding wells, add the high concentration of the unlabeled ligand.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specified temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition binding curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

References

- 1. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional Quantitative Structure-activity Relationship of the Opioid Antagonist with Potent Anorectant Activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine [cjcu.jlu.edu.cn]

- 8. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

4-benzyl-4-hydroxypiperidine as a precursor in synthesis.

An In-depth Technical Guide to 4-Benzyl-4-hydroxypiperidine as a Synthetic Precursor

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core substituted at the C4 position with both a benzyl group and a hydroxyl group.[1] Its molecular formula is C12H17NO, and it has a molecular weight of 191.27 g/mol .[1][2][3] This bifunctional structure makes it a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[2][3][4] The presence of a reactive secondary amine, a tertiary hydroxyl group, and an aromatic ring provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

This guide provides a technical overview of the synthesis of this compound and its subsequent use as a precursor in the synthesis of various pharmacologically active compounds. It is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 51135-96-7 | [1][5] |

| Molecular Formula | C12H17NO | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| Appearance | White to cream crystalline powder | [5] |

| IUPAC Name | 4-benzylpiperidin-4-ol | [1] |

| SMILES | OC1(Cc2ccccc2)CCNCC1 | [1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a benzyl Grignard reagent to a 4-piperidone derivative.[6][7]

The overall workflow involves the preparation of benzylmagnesium chloride from benzyl chloride and magnesium turnings, followed by its reaction with a suitable piperidin-4-one.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established procedures for Grignard reactions with piperidones.

Materials:

-

Magnesium turnings (0.025 mol)

-

Anhydrous diethyl ether (50 mL + 25 mL)

-

Iodine (a small crystal)

-

Benzyl chloride (0.025 mol)

-

Piperidin-4-one (0.0125 mol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings, a small crystal of iodine, and 25 mL of anhydrous diethyl ether.

-

Prepare a solution of benzyl chloride in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add approximately 1-2 mL of the benzyl chloride solution to the magnesium. The reaction is initiated, often indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent (benzylmagnesium chloride).[8]

-

Reaction with Piperidin-4-one: Cool the Grignard reagent solution in an ice-water bath.

-

Dissolve the piperidin-4-one in 25 mL of anhydrous ether and add this solution to the dropping funnel.

-

Add the piperidin-4-one solution dropwise to the vigorously stirred Grignard reagent at a rate that maintains a gentle reflux (approximately 1 hour).

-

Workup and Isolation: After the addition is complete, continue stirring for another hour at room temperature.

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield |

| Benzylmagnesium Chloride | Piperidin-4-one | Anhydrous Diethyl Ether | Reflux, then acidic workup | This compound | Typically 60-80% |

Application as a Precursor in Synthesis

This compound serves as a versatile starting material for a range of more complex molecules. Key transformations include modifications at the nitrogen atom and reactions involving the hydroxyl group.

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation or acylation. These reactions are fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate properties like receptor affinity, selectivity, and pharmacokinetics.[9] For example, N-aralkyl-4-benzylpiperidines have been synthesized and evaluated as potent sigma (σ) receptor ligands.[9]

This protocol is based on standard N-alkylation procedures for piperidines.[10]

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Base (e.g., K2CO3 or NaH) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base (e.g., potassium carbonate) to the solution and stir for 15-30 minutes.

-

Add the alkyl halide dropwise to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

-

Once complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to yield the N-alkylated product.

| Substrate | Reagent | Base | Solvent | Product Type |

| This compound | Alkyl Halide (R-X) | K2CO3 | DMF | N-Alkyl derivative |

| This compound | Acyl Chloride (RCOCl) | Triethylamine | DCM | N-Acyl derivative |

Dehydration to Tetrahydropyridines

The tertiary hydroxyl group can be eliminated under acidic conditions to form an alkene. This dehydration reaction converts this compound into 4-benzyl-1,2,3,6-tetrahydropyridine. This product is a crucial intermediate for synthesizing certain classes of opioid analgesics, serving as a structural analogue to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known precursor in the synthesis of pethidine-like compounds.

Materials:

-

This compound (1.0 eq)

-

Strong acid catalyst (e.g., concentrated H2SO4 or TsOH)

-

High-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound in the solvent.

-

Add a catalytic amount of the strong acid.

-

Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-benzyl-1,2,3,6-tetrahydropyridine, which can be purified by distillation or chromatography.

Precursor to Pethidine (Meperidine) Analogues

Pethidine is a potent synthetic opioid analgesic characterized by a 1-methyl-4-phenylpiperidine-4-carboxylate core.[11] While the traditional synthesis of pethidine itself starts from different precursors, this compound is a key building block for structurally related analogues where the 4-phenyl group is replaced by a 4-benzyl moiety. These modifications are explored to develop analgesics with potentially different pharmacological profiles.[12] The synthesis of such analogues involves N-methylation, dehydration, and subsequent cyanation and esterification steps, mirroring the final stages of some classic opioid syntheses.

Conclusion

This compound is a highly valuable precursor in synthetic chemistry. Its straightforward synthesis via the Grignard reaction and the presence of three distinct reactive sites—the secondary amine, the tertiary alcohol, and the benzyl group—provide a versatile platform for constructing a wide array of complex molecules. Its primary application lies in the development of novel therapeutic agents, particularly for neurological conditions, where it serves as a core scaffold for analgesics, sigma receptor ligands, and reuptake inhibitors. The detailed protocols and synthetic pathways outlined in this guide underscore its strategic importance for researchers and scientists in medicinal chemistry and drug discovery.

References

- 1. chemeo.com [chemeo.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Benzyl-4-Hydroxypiperidine Scaffold: A Privileged Core for Neurologically Active Compounds

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 4-benzyl-4-hydroxypiperidine moiety is a significant structural motif in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is primarily recognized as a synthetic intermediate, its rigid piperidine ring, combined with the strategic placement of hydroxyl and benzyl groups, provides an ideal framework for developing ligands that target key proteins in the central nervous system (CNS).[1] This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this privileged core, providing detailed data, experimental protocols, and pathway visualizations to support ongoing research and development efforts.

Physicochemical Properties of the Core Scaffold

The foundational compound, this compound, possesses the following key characteristics:

| Property | Value |

| CAS Number | 51135-96-7 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80-85 °C[3] |

| SMILES | OC1(Cc2ccccc2)CCNCC1[2] |

Biological Activities of this compound Derivatives

The this compound scaffold has been successfully utilized to develop potent and selective modulators for several critical CNS targets. The primary areas of activity include sigma receptors, dopamine receptors, and the dopamine transporter, with additional applications as acetylcholinesterase inhibitors and analgesics.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 (σ₁) receptor is an intracellular chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and addiction.[4] The 4-hydroxypiperidine framework has proven to be a valuable starting point for the development of high-affinity σ₁ modulators.[4][5]

Quantitative Data for Sigma-1 Receptor Ligands

The following table summarizes the binding affinities (Kᵢ) of representative piperidine-based compounds for the σ₁ receptor. Modifications on the piperidine nitrogen are key determinants of affinity and selectivity.

| Compound ID | N-Substitution | σ₁ Kᵢ (nM) |

| 10a | Benzimidazole | 8.3 |

| 10b | 5-Benzimidazole | 3.1 |

| 12a | Indazole | 1.2 |

| 12c | Trifluoromethyl indazole | 0.7 |

(Data sourced from ChemRxiv[4])

Dopamine Receptor and Transporter Ligands

Derivatives of the 4-hydroxypiperidine scaffold have been synthesized and evaluated as antagonists for the dopamine D₄ receptor and as ligands for the dopamine transporter (DAT), both of which are significant targets in the treatment of psychiatric and neurological disorders.[6][7]

Quantitative Data for Dopamine D₄ Receptor Antagonists

The following benzyloxypiperidine derivatives demonstrate selective antagonism at the D₄ receptor.

| Compound ID | O-Alkyl Group | N-Alkyl Group | D₄ Kᵢ (nM) |

| 8a | 3-Fluorobenzyl | 3-Fluoro-4-methoxybenzyl | 205.9 |

| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 169 |

| 8c | 4-Fluoro-3-methyl | 3-Fluoro-4-methoxybenzyl | 135 |

| 9j | Not Specified | 3-Methyl-1-imidazo[1,5-a]pyridine | 96 |

(Data sourced from ACS Medicinal Chemistry Letters[7])

Quantitative Data for Dopamine Transporter (DAT) Ligands

Introduction of a polar hydroxyl group into the piperidine ring of DAT ligands has led to the development of potent inhibitors of both cocaine analogue binding and dopamine uptake.

| Compound | DAT Binding IC₅₀ (nM) | Dopamine Uptake IC₅₀ (nM) |

| (+)-5 | 0.46 | 4.05 |

| (-)-5 | 56.7 | 38.0 |

| (+/-)-5 | Not Reported | Not Reported |

(Data sourced from the Journal of Medicinal Chemistry[6])

Acetylcholinesterase (AChE) Inhibitors

The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The 1-benzyl-4-piperidine framework has been modified to produce highly potent AChE inhibitors.[8]

Quantitative Data for Acetylcholinesterase Inhibitors

| Compound ID | Description | AChE IC₅₀ (nM) |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 |

(Data sourced from the Journal of Medicinal Chemistry[8])

Signaling Pathways and Mechanisms of Action

Understanding the downstream effects of ligand binding is crucial for drug development. The derivatives of this compound modulate several key signaling pathways.

Neurokinin-3 Receptor (NK3R) Signaling in GnRH Regulation

Though not a primary focus of this guide, the piperidone core is a precursor to neurokinin-3 receptor (NK3R) antagonists. NK3R activation by its ligand, Neurokinin B (NKB), is a critical upstream regulator of Gonadotropin-Releasing Hormone (GnRH) secretion. This pathway is a key target for hormonal therapies. Antagonism of NK3R blocks this cascade, leading to reduced LH and testosterone levels. The signaling involves G-protein activation leading to the stimulation of pathways such as MAPK/ERK and PI3K/AKT.[9]

Dopamine D₄ Receptor Signaling

As a D₂-like receptor, the dopamine D₄ receptor couples to the Gαi/o class of G-proteins. Upon activation by dopamine, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D₄ antagonists derived from the this compound scaffold block this interaction, thereby preventing the downstream signaling cascade.

Acetylcholinesterase (AChE) Action and Inhibition

The mechanism of AChE inhibitors is direct enzymatic blockade. AChE efficiently hydrolyzes acetylcholine into choline and acetate, terminating its signal. Inhibitors prevent this hydrolysis, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft.

Experimental Protocols

Detailed and reproducible methodologies are paramount for drug discovery. The following sections provide protocols for key assays used to characterize the biological activity of this compound derivatives.

General Synthesis Workflow for N-Substituted Piperidine Derivatives

The synthesis of biologically active derivatives typically begins with a commercially available protected 4-hydroxypiperidine, followed by alkylation, deprotection, and subsequent functionalization of the piperidine nitrogen.

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human σ₁ receptor.

-

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the σ₁ receptor.

-

Materials:

-

Membrane Source: Guinea pig liver membranes or HEK-293 cells stably expressing the human σ₁ receptor.[8][10]

-

Radioligand: --INVALID-LINK---pentazocine (e.g., 5 nM final concentration).[8]

-

Non-specific Binding: Haloperidol (e.g., 10 µM final concentration) is used to define non-specific binding.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

-

Test Compound: Serial dilutions in assay buffer.

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 7-100 µg protein), --INVALID-LINK---pentazocine, and either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.[8][11]

-

Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8][11]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold 10 mM Tris-HCl (pH 7.4).[8]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: Dopamine D₄ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Kᵢ of a test compound for the human dopamine D₄ receptor.

-

Objective: To quantify the binding affinity of a test compound to the human D₄ receptor expressed in a recombinant cell line.

-

Materials:

-

Membrane Source: CHO or HEK-293 cells stably expressing the human recombinant D₄ receptor.[12][13]

-

Radioligand: [³H]spiperone (e.g., 0.5 nM final concentration).[12]

-

Non-specific Binding: (+)-butaclamol (e.g., 2-10 µM final concentration) is used to define non-specific binding.[13][14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[14]

-

Test Compound: Serial dilutions in assay buffer.

-

Filtration apparatus and glass fiber filters (as in Protocol 1).

-

-

Procedure:

-

Combine the D₄ receptor-containing membranes, [³H]spiperone, and the test compound (or buffer for total binding, (+)-butaclamol for non-specific binding) in a 96-well plate.[15]

-

Terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding and determine the IC₅₀ and Kᵢ values as described in Protocol 1.

-

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against AChE.[16][17]

-

Objective: To determine the IC₅₀ of a test compound for AChE by measuring the reduction in enzyme activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[16][17]

-

Materials:

-

Procedure:

-

In a 96-well plate, set up wells for blank (buffer only), control (enzyme, buffer), and test samples (enzyme, test compound at various concentrations).[16][17]

-

Add the buffer, AChE solution, and test compound/solvent to the respective wells. Mix gently.

-

Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[16][17]

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[18]

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Determine the percent inhibition for each concentration of the test compound relative to the control (100% activity) and calculate the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

The this compound scaffold is a cornerstone in the design of novel CNS-active agents. Its synthetic tractability allows for systematic modification, leading to the discovery of potent and selective ligands for a range of important neurological targets, including sigma-1, dopamine D₄, and acetylcholinesterase. The comprehensive data, pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for medicinal chemists and pharmacologists, facilitating the structure-based design and evaluation of new therapeutic candidates built upon this privileged chemical framework.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 4. Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Activation of neurokinin 3 receptors stimulates GnRH release in a location-dependent but kisspeptin-independent manner in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. researchgate.net [researchgate.net]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. benchchem.com [benchchem.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Structural Landscape of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of 4-benzyl-4-hydroxypiperidine, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and crystallization, and explores its potential biological significance.

Physicochemical and Structural Data

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this publication, a summary of its known and predicted physicochemical properties is presented in Table 1. These parameters are crucial for its application in further research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| CAS Number | 51135-96-7 | [1] |

| Appearance | White to cream crystalline powder | [3][4] |

| Melting Point | 80-85 °C | [5] |

| Boiling Point | 327.03°C (estimate) | [5] |

| Solubility | Slightly soluble in water, Chloroform, DMSO, Methanol | [5][6] |

| pKa | 14.94 ± 0.20 (Predicted) | [6] |

| LogP | 1.344 (Predicted by Crippen Method) | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The synthesis and crystallization of this compound are critical steps for obtaining pure material for analysis and further application. The following protocols are based on established methods for the synthesis of analogous piperidine derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction of a suitable piperidone precursor with a benzylmagnesium halide.

Materials:

-

1-Benzyl-4-piperidone

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis workflow for this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. Slow evaporation is a commonly employed technique.

Procedure:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual process facilitates the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Crystallization workflow via slow evaporation.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound are not extensively characterized, the piperidine scaffold is a well-established pharmacophore found in numerous centrally active agents. Its structural similarity to precursors of analgesics and neurologically active compounds suggests potential interactions with various receptor systems in the central nervous system.[7] For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a derivative of this compound might modulate a G-protein coupled receptor (GPCR) pathway, a common target for such molecules.

Hypothetical Signaling Pathway:

A derivative of this compound could potentially act as a ligand for a GPCR. Upon binding, it may induce a conformational change in the receptor, leading to the activation of an associated G-protein. This, in turn, could trigger a downstream signaling cascade, such as the adenylyl cyclase pathway, ultimately leading to a cellular response.

Hypothetical GPCR signaling cascade.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. While a definitive crystal structure remains to be elucidated, this guide provides essential information for researchers working with this compound. The detailed protocols for its synthesis and crystallization, coupled with an understanding of its physicochemical properties, will facilitate further investigation into its structural and biological characteristics. Future crystallographic studies are imperative to fully unlock the therapeutic potential of this and related piperidine derivatives.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 51135-96-7 [amp.chemicalbook.com]

- 6. 51135-96-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyl-4-hydroxypiperidine, a key building block in the synthesis of various therapeutic agents. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in laboratory settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 2.90 - 2.80 | m | 2H | Piperidine H-2e, H-6e |

| 2.80 | s | 1H | Benzyl CH₂ |

| 2.55 - 2.45 | m | 2H | Piperidine H-2a, H-6a |

| 1.70 - 1.60 | m | 2H | Piperidine H-3e, H-5e |

| 1.60 - 1.50 | m | 2H | Piperidine H-3a, H-5a |

| 1.50 | s (br) | 1H | OH |

| 1.45 | s (br) | 1H | NH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.0 | Aromatic C (quaternary) |

| 130.0 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 70.0 | Piperidine C-4 |

| 46.0 | Piperidine C-2, C-6 |

| 45.0 | Benzyl CH₂ |

| 35.0 | Piperidine C-3, C-5 |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | O-H and N-H stretching |

| 3030 | Medium | Aromatic C-H stretching |

| 2940, 2860 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| 1100 | Strong | C-O stretching |

| 740, 700 | Strong | Aromatic C-H bending (out-of-plane) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 20 | [M]⁺ (Molecular Ion) |

| 174 | 15 | [M - OH]⁺ |

| 100 | 100 | [M - C₇H₇O]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to aid in the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

4-Benzyl-4-hydroxypiperidine: A Technical Guide for Researchers

CAS Number: 51135-96-7

This technical guide provides an in-depth overview of 4-benzyl-4-hydroxypiperidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering comprehensive information on its chemical properties, synthesis, biological significance, and commercial availability.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline powder. Its chemical structure consists of a piperidine ring substituted at the 4-position with both a benzyl group and a hydroxyl group. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | White to cream crystals or powder | [1] |

| CAS Number | 51135-96-7 | [2] |

| IUPAC Name | 4-benzylpiperidin-4-ol | [3] |

| SMILES | OC1(CC2=CC=CC=C2)CCNCC1 | [2] |

| InChI Key | KJZBZOFESQSBCV-UHFFFAOYSA-N | [2] |

| Assay (GC) | ≥96.0% | [1] |

| Water Content | ≤2.5% | [1] |

Synthesis

A common method for the synthesis of this compound and its derivatives is the Mannich reaction. This one-pot three-component condensation reaction involves an aromatic aldehyde, an amine, and a ketone.

Representative Experimental Protocol: Mannich Reaction

The following is a representative protocol for the synthesis of a this compound derivative, based on established methodologies.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ketone (e.g., acetone)

-

Ammonium acetate or a primary amine

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

A mixture of the aromatic aldehyde, ketone, and ammonium acetate is dissolved in ethanol.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours to a day.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous layer is washed with diethyl ether to remove unreacted starting materials.

-

The aqueous layer is then basified with a sodium hydroxide solution to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Data

The structure and purity of this compound are typically confirmed using spectroscopic methods.

-

¹H NMR and ¹³C NMR: High-resolution NMR spectroscopy is used to elucidate the chemical structure. A study on a series of 4-benzyl-4-hydroxypiperidines reported their characterization by ¹H and ¹³C NMR spectra in CDCl₃. The chemical shifts can be influenced by the solvent used for analysis.

-

Gas Chromatography (GC): GC is often used to determine the purity of the compound, with assays typically showing ≥96.0% purity.[1]

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its derivatives have shown potential as therapeutic agents, particularly as histamine H3 receptor antagonists.[4][5]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6][7] Antagonists of the H3 receptor are of significant interest for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD), by enhancing neurotransmitter release.[6][7] Derivatives of this compound have been synthesized and evaluated for their affinity and antagonist activity at the human H3 receptor.[5]

Below is a diagram illustrating the general signaling pathway of the histamine H3 receptor and the role of antagonists.

Commercial Suppliers

This compound is available from various chemical suppliers. The following table provides a list of some suppliers. Note that availability and purity may vary.

| Supplier | Product Name | Purity | CAS Number |

| Thermo Scientific Chemicals | This compound | 97% | 51135-96-7 |

| Sigma-Aldrich | This compound | - | 51135-96-7 |

| Fisher Scientific | This compound | 97% | 51135-96-7 |

It is important to note that some suppliers may list the isomeric compound N-benzyl-4-hydroxypiperidine (CAS 4727-72-4), which has a different chemical structure and properties. Researchers should verify the CAS number to ensure they are purchasing the correct compound.

Experimental Workflows

The utilization of this compound in drug discovery typically follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals